molecular formula C11H12Cl2N2O4 B6147985 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid CAS No. 929288-17-5

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid

Cat. No.: B6147985
CAS No.: 929288-17-5
M. Wt: 307.1
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Description

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, along with two chlorine atoms at the 2 and 6 positions of the pyridine ring and a carboxylic acid group at the 3 position. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of pyridine derivatives to introduce chlorine atoms at the desired positions. The amino group is then introduced through nucleophilic substitution reactions. The tert-butoxycarbonyl group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid, HCl, or AlCl3.

    Coupling: Carbodiimides like EDC or DCC for amide formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions yield amides or esters.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of the BOC protecting group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

929288-17-5

Molecular Formula

C11H12Cl2N2O4

Molecular Weight

307.1

Purity

95

Origin of Product

United States

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